

Spectroscopic and Synthetic Profile of 5-(2-Thienyl)hydantoin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and synthetic methodology for **5-(2-Thienyl)hydantoin**. Due to the limited availability of a complete, published dataset for this specific molecule, this guide synthesizes available information and includes data from closely related analogs to provide a robust profile for research and development purposes.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for **5-(2-Thienyl)hydantoin** and its analogs. It is important to note that where direct data for **5-(2-Thienyl)hydantoin** is unavailable, data from structurally similar compounds, such as 5-(2-Thenylidene)-2-thiohydantoin, is provided for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data



Compound	Solvent	Chemical Shift (δ) ppm
5-(2-Thenylidene)-2- thiohydantoin	Polysol	Data not fully available in free public sources.
General 5-substituted hydantoins[1]	d ₆ -DMSO	Signals for the hydantoin ring protons (NH) typically appear as broad singlets. The chemical shifts of the substituent protons depend on their specific environment. For a thienyl group, one would expect signals in the aromatic region (approx. 6.5-8.0 ppm).

Table 2: 13C NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm
5-(2-Thenylidene)-2- thiohydantoin	Not Available	Data not publicly available.
General 5-substituted hydantoins[1]	d ₆ -DMSO	Carbonyl carbons (C=O) of the hydantoin ring typically resonate around 155-175 ppm. The C5 carbon's chemical shift is influenced by the substituent. Thienyl carbons would appear in the aromatic region (approx. 120-145 ppm).

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data



Compound	Sample Prep.	Characteristic Absorptions (cm ⁻¹)
5-(2-Thenylidene)-2- thiohydantoin	KBr Wafer	Specific data requires subscription to view. Generally, hydantoins exhibit strong C=O stretching vibrations.
General Hydantoins[2]	KBr	N-H stretch: 3200-3400 (broad) C=O stretch (amide): 1700-1780 (strong, often two bands) C-N stretch: 1350-1450

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Compound	Ionization Method	Key Fragments (m/z)
5-(2-Thienyl)hydantoin	Not Available	The molecular ion peak [M] ⁺ would be expected. Fragmentation patterns would likely involve the loss of CO, HNCO, and cleavage of the thienyl substituent.
5-(2-Thenylidene)-2- thiohydantoin	Not Available	Molecular Weight: 210.27 g/mol . The molecular ion peak would be a key feature.

Experimental Protocols

The following protocols are generalized from common synthetic and analytical procedures for 5-substituted hydantoins and their analogs.[2][3]

Synthesis of 5-substituted Hydantoins (Urech Hydantoin Synthesis)[3]



- Amino Acid Esterification: The starting α-amino acid is dissolved in an appropriate alcohol (e.g., ethanol) and treated with dry hydrogen chloride gas to form the corresponding amino acid ester hydrochloride.
- Ureido Derivative Formation: The amino acid ester hydrochloride is then reacted with potassium cyanate in an aqueous solution. This step forms the N-carbamoyl amino acid (ureido derivative).
- Cyclization: The ureido derivative is cyclized to the hydantoin by heating under acidic conditions (e.g., refluxing with hydrochloric acid).
- Work-up and Purification: The reaction mixture is cooled, and the precipitated hydantoin product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol or water) to yield the pure product.

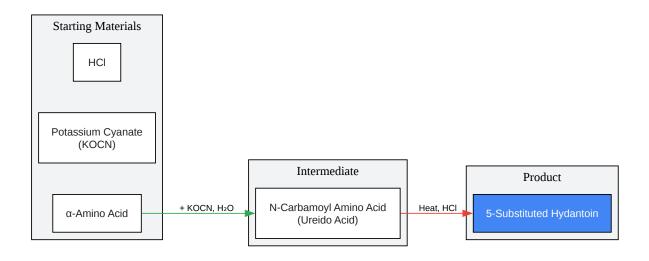
Spectroscopic Characterization

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[4] Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
- IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[4] Solid samples are prepared as KBr pellets, and the spectra are recorded over the range of 4000-400 cm⁻¹.
- Mass Spectrometry: Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), on a suitable mass spectrometer.

Visualizations

The following diagram illustrates a common synthetic route to 5-substituted hydantoins, the Urech hydantoin synthesis.





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Caption: Urech Hydantoin Synthesis Workflow.

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